Plecanatide

描述

Plecanatide is a synthetic 16-amino acid peptide analog of uroguanylin, a natural hormone that activates guanylate cyclase-C (GC-C) receptors in the gastrointestinal (GI) tract. Approved by the FDA in 2017, it is indicated for chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C) . This compound mimics uroguanylin's action by binding to GC-C receptors, increasing cyclic guanosine monophosphate (cGMP) levels, which enhances fluid secretion and accelerates intestinal transit . Its minimal systemic absorption (<0.01%) limits off-target effects, making it a well-tolerated option for GI disorders .

准备方法

普雷卡奈德采用固相肽合成 (SPPS) 法合成。该过程涉及在固体树脂载体上按特定顺序偶联氨基酸。 合成通常采用 Fmoc (9-芴甲氧羰基) 化学方法来保护氨基酸的氨基 . 肽链逐步组装,最终产物从树脂上裂解,并使用高效液相色谱 (HPLC) 进行纯化。 工业生产方法可能涉及大规模 SPPS 和先进的纯化技术,以确保高纯度和高产率 .

化学反应分析

Structural Composition and Key Functional Groups

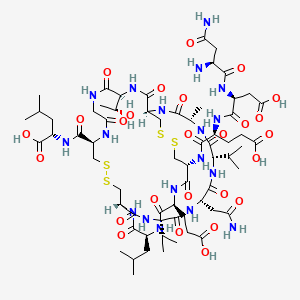

Plecanatide has the sequence:

Asn-Asp-Glu-Cys-Glu-Leu-Cys-Val-Asn-Val-Ala-Cys-Thr-Gly-Cys-Leu

Key features include:

pH-Dependent Conformational Changes

This compound’s activity is modulated by gastrointestinal pH due to its structural similarity to uroguanylin:

-

Proximal Intestine (pH 5–6):

-

Distal Intestine (pH 7–8):

Metabolic Degradation Pathways

This compound undergoes enzymatic hydrolysis in the gastrointestinal tract:

-

Key Data:

Stability Under Physiological Conditions

Synthetic Considerations

This compound is synthesized via solid-phase peptide synthesis (SPPS) with critical steps:

-

Disulfide Bond Formation:

-

Purification:

Drug-Drug Interactions

-

No interactions with cytochrome P450 enzymes (CYP2C9, CYP3A4) or transporters (P-gp, BCRP) due to negligible absorption .

-

Food Effects: No clinically significant impact on bioavailability .

This compound’s chemical reactivity is defined by its pH-sensitive conformation, enzymatic degradation, and disulfide-dependent stability. Its design ensures localized action in the proximal intestine with minimal systemic exposure, making it a targeted therapy for chronic constipation and IBS-C.

科学研究应用

Chronic Idiopathic Constipation (CIC)

Plecanatide is approved for the treatment of adults with CIC. Clinical trials have demonstrated its efficacy in increasing the frequency of complete spontaneous bowel movements (CSBMs) and improving overall gastrointestinal symptoms. A pivotal study involving 1,346 patients showed that both 3 mg and 6 mg doses of this compound significantly increased the percentage of durable overall CSBM responders compared to placebo (21.0% and 19.5% vs. 10.2%, respectively; p < 0.001) over a 12-week period .

Irritable Bowel Syndrome with Constipation (IBS-C)

In patients with IBS-C, this compound has shown significant improvements in abdominal pain and constipation symptoms. In two phase III trials involving 2,189 participants, this compound at doses of 3 mg and 6 mg resulted in higher overall responder rates compared to placebo (30.2% and 29.5% vs. 17.8%, respectively; p < 0.001) . Improvements were noted as early as week one and sustained throughout the treatment duration.

Safety Profile

The safety profile of this compound has been well-documented across multiple studies. The most common adverse event reported was diarrhea, occurring in approximately 4% of patients treated with this compound compared to only 1% in the placebo group . Importantly, discontinuation rates due to adverse events were low, indicating good tolerability among patients.

Mechanistic Insights from Preclinical Studies

Recent preclinical studies have provided insights into additional mechanisms by which this compound may exert its effects:

- Visceral Hypersensitivity : Research indicates that this compound can attenuate visceral hypersensitivity through activation of guanylate cyclase-C receptors, which may protect against increased intestinal permeability caused by inflammatory stimuli .

- Epithelial Barrier Integrity : Studies have shown that this compound helps maintain tight junction integrity in intestinal epithelial cells, suggesting potential benefits in conditions characterized by compromised gut barrier function .

Summary Table: Efficacy and Safety Data

| Study Type | Condition | Dose (mg) | % Overall Responders | Common Adverse Events | Discontinuation Rate |

|---|---|---|---|---|---|

| Phase III Trial | Chronic Idiopathic Constipation | 3 | 21.0% | Diarrhea (4.3%) | Low |

| Phase III Trial | Chronic Idiopathic Constipation | 6 | 19.5% | Diarrhea (4.0%) | Low |

| Phase III Trial | Irritable Bowel Syndrome with Constipation | 3 | 30.2% | Diarrhea (4.3%) | Low |

| Phase III Trial | Irritable Bowel Syndrome with Constipation | 6 | 29.5% | Diarrhea (4.0%) | Low |

作用机制

相似化合物的比较

Structural and Mechanistic Differences

Plecanatide vs. Uroguanylin

- Structural Modification: this compound differs from uroguanylin by a single amino acid substitution: aspartic acid (D) at position 3 is replaced with glutamic acid (E) (Figure 1, ). This enhances resistance to proteolytic degradation while retaining GC-C receptor affinity .

- Mechanism : Both compounds activate GC-C, but this compound’s structural stability allows sustained cGMP production, improving clinical efficacy in CIC and IBS-C .

This compound vs. Dolcanatide

- Structural Modification : Dolcanatide replaces the N-terminal L-asparagine (N) and C-terminal L-leucine (L) in this compound with their D-stereoisomers, further enhancing enzymatic stability .

- Mechanistic Impact : In murine colitis models, both compounds reduced inflammation and myeloperoxidase activity, but dolcanatide’s extended stability may offer prolonged therapeutic effects .

This compound vs. Linaclotide

- Structural Class: Linaclotide, a 14-amino acid peptide, is another GC-C agonist but lacks homology with uroguanylin .

Clinical Efficacy

This compound in CIC

- In phase III trials, this compound (3 mg and 6 mg) achieved durable overall complete spontaneous bowel movement (CSBM) response rates of 21.0% and 19.5%, respectively, vs. 10.2% for placebo (p < 0.001) .

- Weekly spontaneous bowel movement (SBM) frequency increased significantly from baseline (p < 0.001), with improvements sustained over 12 weeks .

This compound vs. Linaclotide

- Diarrhea Incidence : this compound’s diarrhea rate (4–5%) is markedly lower than linaclotide’s (20%) .

Dolcanatide in Preclinical Models

- In dextran sulfate sodium (DSS)-induced colitis, dolcanatide (0.005–5 mg/kg) reduced histopathological damage and disease activity index scores comparably to this compound .

Tables Summarizing Key Comparisons

Table 1: Structural and Mechanistic Comparison

| Compound | Structural Features | GC-C Binding Affinity | Key Clinical Use |

|---|---|---|---|

| Uroguanylin | Natural peptide: NDDCELCVNVACTGCL | High | N/A (Endogenous) |

| This compound | Synthetic analog: NDECELCVNVACTGCL | High | CIC, IBS-C |

| Dolcanatide | D-stereoisomers at N- and C-termini | High | Preclinical IBD models |

| Linaclotide | 14-amino acid peptide (unrelated) | Consistent along GI | CIC, IBS-C |

生物活性

Plecanatide is a synthetic analog of uroguanylin, a naturally occurring peptide that acts as an agonist for guanylate cyclase-C (GC-C). It is primarily used in the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C). This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical trials, and associated safety profiles.

This compound exerts its biological effects through the following mechanisms:

- Binding to GC-C : this compound binds to GC-C located on the apical surface of intestinal epithelial cells. This binding leads to an increase in intracellular and extracellular levels of cyclic guanosine monophosphate (cGMP) .

- Activation of CFTR : The elevated cGMP activates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel, resulting in increased secretion of chloride and bicarbonate into the intestinal lumen. This process enhances intestinal fluid secretion and accelerates gastrointestinal transit .

Clinical Efficacy

Several clinical trials have evaluated the efficacy of this compound in treating CIC and IBS-C. Below is a summary of key findings from these studies:

Table 1: Summary of Clinical Trials on this compound

Case Studies

- Chronic Idiopathic Constipation : In a phase III trial, this compound demonstrated significant improvements in stool frequency and consistency among patients with CIC. The percentage of durable overall CSBM responders was significantly higher in this compound-treated groups compared to placebo .

- Irritable Bowel Syndrome with Constipation : In two identical phase III trials, this compound significantly improved symptoms related to IBS-C, including abdominal pain and constipation severity, with high tolerability noted among participants .

Safety Profile

The safety profile of this compound has been assessed across multiple studies:

- Adverse Events : The most frequently reported adverse event associated with this compound is diarrhea, occurring in approximately 4% of patients . Other mild to moderate adverse effects were also noted but were infrequent.

- Tolerability : Overall, this compound has been well tolerated among patients in clinical trials, with discontinuation rates due to adverse events being low .

常见问题

Basic Research Questions

Q. What experimental designs are optimal for evaluating Plecanatide’s efficacy in chronic idiopathic constipation (CIC) while controlling for placebo effects?

- Methodological Guidance : Use a randomized, double-blind, placebo-controlled trial (RCT) with a PICOT framework:

- P : Adults diagnosed with CIC (Rome IV criteria).

- I : Oral this compound (3 mg/day).

- C : Placebo.

- O : Primary endpoint = spontaneous bowel movements (SBMs)/week; secondary endpoints = abdominal pain, bloating.

- T : 12-week intervention + 4-week follow-up.

- Ensure blinding integrity via third-party randomization and matched placebo capsules. Validate outcomes using validated scales (e.g., Patient Assessment of Constipation Symptoms [PAC-SYM]) .

Q. How can researchers standardize this compound’s pharmacokinetic (PK) profiling across heterogeneous patient populations?

- Methodological Guidance :

- Conduct population PK studies using nonlinear mixed-effects modeling (NONMEM) to account for covariates (e.g., age, renal/hepatic function).

- Collect plasma samples at steady state (Days 7, 14, 28) and analyze via LC-MS/MS. Stratify data by demographic subgroups to identify outliers or dose adjustments .

Q. What biomarkers are most predictive of this compound’s therapeutic response in irritable bowel syndrome with constipation (IBS-C)?

- Methodological Guidance :

- Perform longitudinal metabolomic profiling (e.g., fecal short-chain fatty acids, bile acids) paired with clinical outcomes.

- Use machine learning (e.g., LASSO regression) to identify biomarker clusters. Validate findings in an independent cohort to mitigate overfitting .

Advanced Research Questions

Q. How can contradictory findings on this compound’s long-term safety (e.g., cardiovascular risks) be reconciled across observational studies?

- Methodological Guidance :

- Conduct a meta-analysis using PRISMA guidelines. Stratify studies by design (RCTs vs. cohort studies), adjusting for confounding via GRADE criteria.

- Apply sensitivity analyses to isolate variables (e.g., comorbidities, concomitant medications). Report heterogeneity (I² statistic) and publication bias (funnel plots) .

Q. What computational models best predict this compound’s interactions with guanylate cyclase-C (GC-C) isoforms in non-responsive subpopulations?

- Methodological Guidance :

- Use molecular dynamics simulations (e.g., GROMACS) to map GC-C binding affinities under varying pH conditions.

- Validate in vitro using patient-derived intestinal organoids. Compare mutant vs. wild-type GC-C isoforms via Western blot and cAMP assays .

Q. How do genetic polymorphisms (e.g., GUCY2C variants) influence this compound’s efficacy thresholds in diverse ethnic cohorts?

- Methodological Guidance :

- Design a genome-wide association study (GWAS) with participants stratified by ancestry (e.g., 1000 Genomes Project clusters).

- Use additive genetic models to test SNP associations (p < 5×10⁻⁸). Replicate findings in functional assays (e.g., luciferase reporter genes) .

Q. Data Analysis & Interpretation

Q. What statistical approaches mitigate type I errors when analyzing this compound’s secondary endpoints (e.g., quality-of-life metrics)?

- Methodological Guidance :

- Apply Bonferroni correction or false discovery rate (FDR) control for multiple comparisons.

- Pre-specify endpoints in the SAP (statistical analysis plan) to avoid post hoc cherry-picking .

Q. How should researchers handle missing data in this compound trials due to high dropout rates?

- Methodological Guidance :

- Use intention-to-treat (ITT) analysis with multiple imputation (MI) or mixed-effects models for repeated measures (MMRM).

- Conduct sensitivity analyses (e.g., worst-case scenario) to assess robustness .

Q. Ethical & Reproducibility Considerations

Q. What ethical safeguards are critical when enrolling vulnerable populations (e.g., elderly patients with polypharmacy) in this compound trials?

- Methodological Guidance :

- Obtain informed consent via simplified visual aids and third-party monitors.

- Exclude patients with severe comorbidities (e.g., CKD Stage 4+) and monitor adverse events (AEs) via DSMB (Data Safety Monitoring Board) .

Q. How can open science practices enhance the reproducibility of this compound preclinical studies?

- Methodological Guidance :

- Share raw data and code via repositories (e.g., Zenodo, GitHub).

- Adopt ARRIVE 2.0 guidelines for animal studies and MIAME standards for omics data .

属性

IUPAC Name |

(2S)-2-[[(1R,4S,7S,10S,13S,16R,19S,22S,25R,32S,38R)-10-(2-amino-2-oxoethyl)-25-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]butanoyl]amino]-22-(2-carboxyethyl)-32-[(1R)-1-hydroxyethyl]-4-methyl-19-(2-methylpropyl)-3,6,9,12,15,18,21,24,30,33,36-undecaoxo-7,13-di(propan-2-yl)-27,28,40,41-tetrathia-2,5,8,11,14,17,20,23,31,34,37-undecazabicyclo[14.13.13]dotetracontane-38-carbonyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H104N18O26S4/c1-25(2)15-34-55(98)80-41-24-113-110-21-38(58(101)77-37(65(108)109)16-26(3)4)71-44(87)20-69-62(105)50(30(10)84)83-61(104)40(78-51(94)29(9)70-63(106)48(27(5)6)81-57(100)35(18-43(68)86)76-64(107)49(28(7)8)82-60(41)103)23-112-111-22-39(59(102)73-32(53(96)75-34)11-13-45(88)89)79-54(97)33(12-14-46(90)91)72-56(99)36(19-47(92)93)74-52(95)31(66)17-42(67)85/h25-41,48-50,84H,11-24,66H2,1-10H3,(H2,67,85)(H2,68,86)(H,69,105)(H,70,106)(H,71,87)(H,72,99)(H,73,102)(H,74,95)(H,75,96)(H,76,107)(H,77,101)(H,78,94)(H,79,97)(H,80,98)(H,81,100)(H,82,103)(H,83,104)(H,88,89)(H,90,91)(H,92,93)(H,108,109)/t29-,30+,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,48-,49-,50-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPHQWLKCGGCQR-DLJDZFDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)NC(CC(C)C)C(=O)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)C)CC(=O)N)C(C)C)CC(C)C)CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC2=O)[C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)O)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CC(=O)N)C(C)C)CC(C)C)CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H104N18O26S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196933 | |

| Record name | Plecanatide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1681.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble in water | |

| Record name | Plecanatide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8405 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Guanylate cyclase C (GC-C) agonist Plecanatide and its active metabolite bind to GC-C and act locally on the luminal surface of intestinal epithelial cells; GC-C activation leads to increased cyclic guanosine monophosphate (cGMP), which, in turn, stimulates secretion of chloride and bicarbonate into the intestinal lumen, mainly by activation of the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel, resulting in increased intestinal fluid and accelerated transit. In animal models, plecanatide has been shown to increase fluid secretion into the gastrointestinal (GI) tract, accelerate intestinal transit, and cause changes in stool consistency. In an animal model of visceral pain, plecanatide reduced abdominal muscle contractions, a measure of intestinal pain. The mechanism has not been studied., Plecanatide, a guanylate cyclase-C (GC-C) agonist, is a 16-amino acid peptide structurally related to endogenous uroguanylin peptide hormone. The parent drug and its active metabolite bind to GC-C receptors on the luminal surface of the intestinal epithelium, which increases intracellular and extracellular concentrations of cyclic guanosine monophosphate (cGMP). In turn, increased intracellular concentrations of cGMP trigger a signal-transduction cascade activating the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel. This results in secretion of chloride and bicarbonate into the intestinal lumen causing increased intestinal fluid and accelerated intestinal transit., Plecanatide is a recently developed guanylate cyclase-C (GC-C) agonist and the first uroguanylin analog designed to treat chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C). GC-C receptors are found across the length of the intestines and are thought to play a key role in fluid regulation and electrolyte balance. Ligands of the GC-C receptor include endogenous agonists, uroguanylin and guanylin, as well as diarrheagenic, Escherichia coli heat-stable enterotoxins (ST). Plecanatide mimics uroguanylin in its 2 disulfide-bond structure and in its ability to activate GC-Cs in a pH-dependent manner, a feature associated with the presence of acid-sensing residues (Asp2 and Glu3). Linaclotide, a synthetic analog of STh (a 19 amino acid member of ST family), contains the enterotoxin's key structural elements, including the presence of three disulfide bonds. Linaclotide, like STh, activates GC-Cs in a pH-independent manner due to the absence of pH-sensing residues. In this study, molecular dynamics simulations compared the stability of plecanatide and linaclotide to STh. Three-dimensional structures of plecanatide at various protonation states (pH 2.0, 5.0, and 7.0) were simulated with GROMACS software. Deviations from ideal binding conformations were quantified using root mean square deviation values. Simulations of linaclotide revealed a rigid conformer most similar to STh. Plecanatide simulations retained the flexible, pH-dependent structure of uroguanylin. The most active conformers of plecanatide were found at pH 5.0, which is the pH found in the proximal small intestine. GC-C receptor activation in this region would stimulate intraluminal fluid secretion, potentially relieving symptoms associated with CIC and IBS-C. | |

| Record name | Plecanatide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13170 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Plecanatide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8405 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Amorphous, white to off-white powder | |

CAS No. |

467426-54-6 | |

| Record name | Plecanatide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0467426546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Plecanatide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13170 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Plecanatide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Plecanatide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8405 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。